molecular formula C17H13NO2 B15168809 3-(2-Methylquinolin-6-yl)benzoic acid CAS No. 893735-91-6

3-(2-Methylquinolin-6-yl)benzoic acid

Cat. No.: B15168809
CAS No.: 893735-91-6
M. Wt: 263.29 g/mol
InChI Key: ZFRUFNQVDXZPEE-UHFFFAOYSA-N
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Description

3-(2-Methylquinolin-6-yl)benzoic acid is an organic compound with the molecular formula C₁₇H₁₃NO₂ It is a derivative of benzoic acid, where the benzoic acid moiety is substituted with a 2-methylquinoline group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methylquinolin-6-yl)benzoic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely used transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically employs a boronic acid or boronate ester as the coupling partner and a halogenated aromatic compound as the other reactant. The reaction conditions often include a palladium catalyst, a base, and an appropriate solvent .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale Suzuki–Miyaura coupling reactions, optimized for high yield and purity. The choice of reagents, catalysts, and reaction conditions can be tailored to achieve efficient production while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methylquinolin-6-yl)benzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form quinoline derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the quinoline moiety to its corresponding dihydroquinoline derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives. Substitution reactions can lead to a variety of substituted benzoic acid and quinoline derivatives.

Scientific Research Applications

3-(2-Methylquinolin-6-yl)benzoic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(2-Methylquinolin-6-yl)benzoic acid depends on its specific application. In medicinal chemistry, quinoline derivatives are known to interact with various molecular targets, such as enzymes and receptors. For example, quinoline-based drugs can inhibit the activity of DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication . This inhibition leads to the disruption of bacterial cell division and ultimately cell death.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Methylquinolin-6-yl)benzoic acid is unique due to the specific substitution pattern on the benzoic acid and quinoline rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

CAS No.

893735-91-6

Molecular Formula

C17H13NO2

Molecular Weight

263.29 g/mol

IUPAC Name

3-(2-methylquinolin-6-yl)benzoic acid

InChI

InChI=1S/C17H13NO2/c1-11-5-6-14-9-13(7-8-16(14)18-11)12-3-2-4-15(10-12)17(19)20/h2-10H,1H3,(H,19,20)

InChI Key

ZFRUFNQVDXZPEE-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C1)C=C(C=C2)C3=CC(=CC=C3)C(=O)O

Origin of Product

United States

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